molecular formula C22H17ClFN3O2 B11658433 N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-fluorobenzamide

N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-fluorobenzamide

Cat. No.: B11658433
M. Wt: 409.8 g/mol
InChI Key: KPPCTHJEGOQHOD-UHFFFAOYSA-N
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Description

N-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-FLUOROBENZAMIDE is a complex organic compound that features a benzodiazole core, a chlorophenoxyethyl side chain, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-FLUOROBENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Chlorophenoxyethyl Side Chain: This step involves the reaction of the benzodiazole intermediate with 2-(2-chlorophenoxy)ethyl bromide under basic conditions.

    Introduction of the Fluorobenzamide Group: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and fluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

N-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-FLUOROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-CHLOROPHENOXY)ETHYL N-(2,6-DICHLOROPHENYL)CARBAMATE
  • N-[2-(2-CHLOROPHENOXY)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

N-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-FLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole core and the fluorobenzamide group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17ClFN3O2

Molecular Weight

409.8 g/mol

IUPAC Name

N-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C22H17ClFN3O2/c23-17-5-1-4-8-20(17)29-14-13-27-19-7-3-2-6-18(19)25-22(27)26-21(28)15-9-11-16(24)12-10-15/h1-12H,13-14H2,(H,25,26,28)

InChI Key

KPPCTHJEGOQHOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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